molecular formula C9H14N4O2 B2576794 5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 240115-96-2

5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2576794
CAS No.: 240115-96-2
M. Wt: 210.237
InChI Key: ZIPWGNBHDJTKKA-UHFFFAOYSA-N
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Description

5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H16N4O3 and an average molecular mass of 240.263 Da . It belongs to the pyrazolone family, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one ketonic group, which are recognized as an important template in combinatorial and medicinal chemistry . Pyrazolone derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antibacterial, anti-inflammatory, and antitumor properties, making them valuable scaffolds in drug discovery programs . This specific compound, characterized by a morpholinoamino substituent, is part of this pharmaceutically significant class. Its structure suggests potential utility as a synthetic intermediate or building block for the development of more complex bioactive molecules. Pyrazolones, in general, have shown relevance in research areas such as cerebral ischemia and cardiovascular diseases . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-4-[(E)-morpholin-4-yliminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-7-8(9(14)12-11-7)6-10-13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,11,12,14)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUNGDEWACXKN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NN1)/C=N/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with morpholine and a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular processes.

    Medicine: Research has explored its potential as a pharmaceutical agent, with studies focusing on its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, and interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolone derivatives vary based on substituents at positions 2, 4, and 5. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Key References
5-Methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one Morpholinoamino methylene at C4, methyl at C5 C₁₀H₁₅N₅O₂* 261.26† Not reported Potential COX/LOX inhibition
(4E)-2-Acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one (C1) Acetyl at C2, benzylidene at C4 C₁₃H₁₁N₃O₄ 273.24 170 Antimicrobial (IC₅₀: 25–50 µg/mL)
5-Methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-Nitroanilino methylene at C4, phenyl at C2 C₁₇H₁₄N₄O₃ 322.32 Not reported COX/LOX inhibition
5-Methyl-4,4-di(morpholin-4-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Two morpholino groups at C4, phenyl at C2 C₁₈H₂₅N₅O₃ 371.43 Not reported Not reported
4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-Methoxybenzylidene at C4, phenyl at C2 C₁₈H₁₆N₂O₂ 292.33 Not reported Liquid crystalline properties

*Estimated based on structural similarity; †Calculated using molecular formula.

Key Observations

Substituent Effects on Bioactivity: Morpholinoamino vs. Nitroanilino Groups: The morpholinoamino group in the target compound may offer superior solubility compared to the nitroanilino group in , which is electron-withdrawing and could reduce bioavailability. Benzylidene vs. Morpholinoamino Groups: Benzylidene derivatives (e.g., ) exhibit strong antimicrobial activity but may suffer from low solubility. The morpholino group mitigates this issue, as seen in coordination complexes .

Synthetic Methodologies: Most analogues are synthesized via condensation reactions under reflux in ethanol or similar solvents . The target compound likely employs a similar route but substitutes aldehydes with morpholinoamine derivatives.

Thermal and Material Properties: Pyrazolones with aromatic substituents (e.g., benzylidene ) display liquid crystalline behavior, while morpholino-containing derivatives show stability in metal complexes, as evidenced by luminescent zinc complexes .

Contradictory Findings: While acetyl and nitro groups enhance biological activity , they may reduce thermal stability compared to morpholino groups, which improve material compatibility in photophysical applications .

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